1-(Difluoromethyl)cyclopropane-1-carboxylic acid
Overview
Description
“1-(Difluoromethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the linear formula C5H6F2O2 . It is a part of the class of organic compounds known as difluorocyclopropanes .
Synthesis Analysis
The synthesis of 1,1-difluorocyclopropane derivatives, including “this compound”, has been a subject of interest in recent years due to their applications in various fields such as medicine, agriculture, and materials sciences . The synthesis process involves the functionalization of organic molecules with fluorine substituents .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a cyclopropane ring with a difluoromethyl group and a carboxylic acid group attached to it . The InChI code for this compound is 1S/C5H6F2O2/c6-3(7)5(1-2-5)4(8)9/h3H,1-2H2,(H,8,9) .
Chemical Reactions Analysis
The role of the fluorine substituents in “this compound” is significant in both ring-forming and ring-opening reactions . The carbon atom attached directly to the fluorine atoms has a significant partial positive charge and can be a site for nucleophilic attack .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 136.1 . Its boiling point is approximately 198.8±15.0 C at 760 mmHg .
Scientific Research Applications
1-(Difluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique structure makes it a valuable building block in the synthesis of drugs with potential therapeutic effects.
Agrochemicals: It is used in the synthesis of pesticides and herbicides due to its ability to interact with biological targets in plants and pests.
Future Directions
The future directions for “1-(Difluoromethyl)cyclopropane-1-carboxylic acid” and similar compounds involve further exploration of their synthesis and applications. Incorporating a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals . The number of medicinal preparations containing at least one fluorine atom in the structure is now very high .
Preparation Methods
The synthesis of 1-(Difluoromethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropane Formation: The initial step involves the formation of the cyclopropane ring.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques .
Chemical Reactions Analysis
1-(Difluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields .
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall bioactivity .
Comparison with Similar Compounds
1-(Difluoromethyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
Cyclopropane-1-carboxylic acid: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
The presence of the difluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design .
Properties
IUPAC Name |
1-(difluoromethyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c6-3(7)5(1-2-5)4(8)9/h3H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZJZPVSPHHGPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314397-71-1 | |
Record name | 1-(difluoromethyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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